molecular formula C13H23NO4 B1285078 1-Bocaminomethyl-cyclohexanecarboxylic acid CAS No. 204514-23-8

1-Bocaminomethyl-cyclohexanecarboxylic acid

Cat. No. B1285078
M. Wt: 257.33 g/mol
InChI Key: GMSHYZKSGLWHSC-UHFFFAOYSA-N
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Description

1-Bocaminomethyl-cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid, which is a structural motif found in various bioactive compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is a protected form of an amino acid, commonly used in peptide synthesis to prevent unwanted side reactions.

Synthesis Analysis

The synthesis of related cyclohexane carboxylic acid derivatives has been explored in the literature. For instance, the synthesis of monoamidic derivatives of cyclohexanedicarboxylic acids has been reported, where the introduction of hydroxamic groups led to compounds with significant angiotensin-converting enzyme (ACE) inhibitory activity . Although not directly related to 1-Bocaminomethyl-cyclohexanecarboxylic acid, these studies provide insight into the synthetic routes that could be adapted for its synthesis, such as the alkylation of amidic nitrogen, which was found to increase potency in the cyclohexane series .

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylic acid derivatives plays a crucial role in their biological activity. For example, the stereochemistry of the active enantiomers of hydroxamic derivatives of cyclohexanedicarboxylic acid was found to be crucial for ACE inhibitor activity . Similarly, the stereochemistry of 1-Bocaminomethyl-cyclohexanecarboxylic acid would be expected to influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane carboxylic acid derivatives can be inferred from related compounds. The introduction of functional groups such as hydroxamic acids has been shown to enhance biological activity . The Boc group in 1-Bocaminomethyl-cyclohexanecarboxylic acid is typically used as a protecting group for amines, which can be removed under acidic conditions to reveal the free amine for further reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structure. For example, the presence of multiple carboxylic acid groups in cyclohexane-1,3cis,5cis-tricarboxylic acid leads to the formation of various supramolecular structures through hydrogen bonding . The Boc group in 1-Bocaminomethyl-cyclohexanecarboxylic acid would contribute to its physical properties, such as solubility and boiling point, which are important for its handling and use in chemical synthesis.

Scientific Research Applications

Carboxylic acids are versatile organic compounds that have a wide range of applications in various scientific fields . Here are some general applications of carboxylic acids:

  • Organic Synthesis

    • Carboxylic acids are essential components of medicinal molecules, natural products, and agrochemicals .
    • They are basic building blocks for organic synthesis .
    • They are involved in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Nanotechnology

    • Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
    • They are used in the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .
  • Polymers

    • Carboxylic acids are used in the synthesis of synthetic or natural polymers .
    • They are used as monomers, additives, catalysts, etc., in the area of polymers .
  • Electrochemical Synthesis

    • Carboxylic acids are used in electrochemical synthesis to construct more complex compounds .
    • This method is environmentally friendly and sustainable, avoiding the need for high temperatures, expensive catalysts, and excess oxidants normally required for carboxylic acid group transformations .
  • Wastewater Treatment

    • Biochar-based materials, which can be derived from carboxylic acids, are used in the removal of organic contaminants from wastewater .
  • Surface Modification of Nanomaterials

    • Carboxylic acids, such as tartaric acid, maleic acid, and malic acid, have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) .
    • This application is particularly relevant in nanotechnology, where surface modifiers promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Production of Perfumes and Flavors

    • Cyclohexanecarboxylic acid, which is structurally similar to 1-Bocaminomethyl-cyclohexanecarboxylic acid, is used in the production of perfumes and flavors .
    • Its slight sour taste and mild odor can contribute to the overall profile of these products .
  • Agriculture

    • Cyclohexanecarboxylic acid is useful in the agricultural sector, where it serves as a precursor for the production of specific types of pesticides .
  • Pharmaceuticals

    • Cyclohexanecarboxylic acid is used as a building block in the synthesis of various pharmaceutical drugs .
  • Dual Protection of Amines and Amides

    • Primary amines can accommodate two Boc-groups, resulting from dual protection of amines and amides .
    • This application is significant in the synthesis of products containing one or two Boc-groups .
  • Surface Modification of Nanomaterials

    • Carboxylic acids, such as tartaric acid, maleic acid, and malic acid, have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) .
    • This application is particularly relevant in nanotechnology, where surface modifiers promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Production of Perfumes and Flavors

    • Cyclohexanecarboxylic acid, which is structurally similar to 1-Bocaminomethyl-cyclohexanecarboxylic acid, is used in the production of perfumes and flavors .
    • Its slight sour taste and mild odor can contribute to the overall profile of these products .
  • Agriculture

    • Cyclohexanecarboxylic acid is useful in the agricultural sector, where it serves as a precursor for the production of specific types of pesticides .
  • Pharmaceuticals

    • Cyclohexanecarboxylic acid is used as a building block in the synthesis of various pharmaceutical drugs .
  • Dual Protection of Amines and Amides

    • Primary amines can accommodate two Boc-groups, resulting from dual protection of amines and amides .
    • This application is significant in the synthesis of products containing one or two Boc-groups .

properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-13(10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSHYZKSGLWHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589239
Record name 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bocaminomethyl-cyclohexanecarboxylic acid

CAS RN

204514-23-8
Record name 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Aminomethyl)cyclohexanecarboxylic acid
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